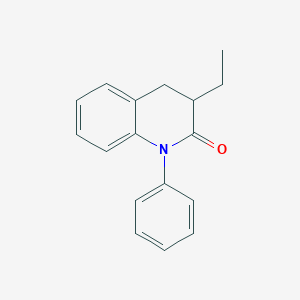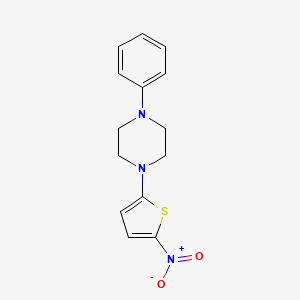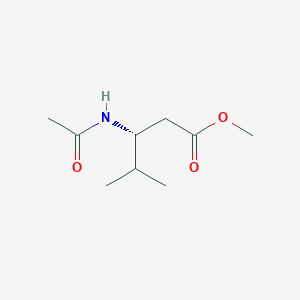![molecular formula C14H14N4O B14224861 n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide CAS No. 827318-23-0](/img/structure/B14224861.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The presence of these two rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method is advantageous due to its straightforward approach and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of mild reaction conditions are often emphasized to ensure scalability and environmental sustainability.
化学反応の分析
Types of Reactions
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines.
科学的研究の応用
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and indole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of pyrazole and indole rings, which are both known for their diverse biological activities. This dual presence enhances its potential as a multifunctional bioactive compound, making it a valuable target for further research and development.
特性
CAS番号 |
827318-23-0 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)18-12-5-3-4-11-10(12)6-13(17-11)9-7-15-16-8-9/h3-8,17H,2H2,1H3,(H,15,16)(H,18,19) |
InChIキー |
BEVFADQAVXTRCI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


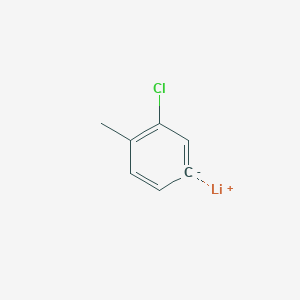

![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)


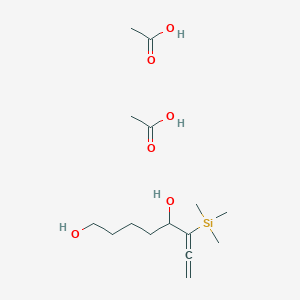
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
